N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide is a synthetic heterocyclic compound combining a benzimidazol-2-ylidene core with a methyl-substituted indole-3-carboxamide moiety. The benzimidazole scaffold is known for its versatility in drug design due to its ability to engage in hydrogen bonding and π-π stacking interactions, while the indole-3-carboxamide group may enhance binding to hydrophobic pockets in target proteins .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-methylindole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-21-10-12(11-6-2-5-9-15(11)21)16(22)20-17-18-13-7-3-4-8-14(13)19-17/h2-10H,1H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFRFBIHKFXNAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methylindole-3-carboxylic acid with 1,3-dihydro-2H-benzimidazole-2-ylidene under specific conditions. The reaction often requires a dehydrating agent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, where different substituents replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole alcohols.
Scientific Research Applications
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features:
- Core Scaffold : The target compound features a benzimidazol-2-ylidene group fused to an indole-3-carboxamide. This distinguishes it from analogs like N-(benzimidazol-2-yl)pyrazole-3-carboxamides (), which replace the indole with a pyrazole ring .
- Side Chains : The methyl group on the indole nitrogen contrasts with compounds like N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide (), which includes a furan-containing side chain .
Physical Properties:
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound can likely be synthesized using established protocols for benzimidazole-carboxamide hybrids, with modifications to optimize yield and purity .
- Structure-Activity Relationship (SAR) : The indole-3-carboxamide group may enhance hydrophobic binding compared to indole-2-carboxamides, as seen in Bcl-2-targeted compounds .
Biological Activity
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-3-carboxamide is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17N5O2
- Molecular Weight : 335.4 g/mol
- IUPAC Name : N-(1H-benzimidazol-2-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions, including cyclization and functional group transformations. Common methods include:
- Cyclocarbonylation : Utilizes 1,2-diaminobenzenes as starting materials.
- Oxidation and Reduction Reactions : Employs reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Anticancer Activity
Numerous studies have reported the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through:
- Mechanism of Action : The compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis. For instance, it may induce apoptosis in cancer cells by activating caspases or inhibiting anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 15 | Inhibition of migration |
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various pathogens:
- Bacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effectiveness of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of several benzimidazole derivatives, including the compound . It showed promising results against Staphylococcus aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics .
The biological activity of this compound can be attributed to its ability to:
- Bind to specific receptors or enzymes involved in critical biological pathways.
- Modulate signaling cascades that lead to cellular responses such as apoptosis or inhibition of proliferation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
